Diacetone alcohol

Beschreibung

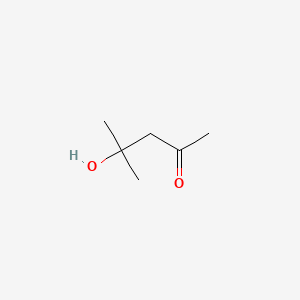

Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) is a ketone-alcohol compound synthesized via the aldol condensation of two acetone molecules in the presence of basic catalysts such as barium hydroxide . It exists in equilibrium with acetone under ambient conditions, though its dissociation is slow without catalytic intervention . Industrially, it serves as a solvent for cellulose, vinyl, and epoxy resins due to its balanced polarity and miscibility with water and organic solvents . Pharmacologically, it exhibits sedative, antiproliferative, and anticonvulsive properties, though its toxicity exceeds that of acetone . Its reactivity is leveraged in catalysis studies, where its decomposition to acetone (under basic conditions) or mesityl oxide (under acidic conditions) serves as a benchmark for evaluating catalyst properties .

Eigenschaften

IUPAC Name |

4-hydroxy-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVUIWOUIDPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024917 | |

| Record name | Diacetone alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diacetone alcohol appears as a clear colorless liquid with a pleasant odor. Flash point below 141 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with a faint, minty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, minty odor. | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentanone, 4-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

328 °F at 760 mmHg (USCG, 1999), 167.9 °C AT 760 MM HG; 108.2 °C AT 100 MM HG; 72.0 °C AT 20 MM HG; 58.8 °C AT 10 MM HG; 22.0 °C AT 1.0 MM HG, 164.00 to 166.00 °C. @ 760.00 mm Hg, 169-171 °C, 334 °F | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

125 °F (USCG, 1999), 66 °C, 66 °C (OPEN CUP); COMMERCIAL GRADE IS 8 °C (CLOSED CUP) & 13 °C (OPEN CUP), 58 °C c.c., 125 °F | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetone alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), MISCIBLE WITH WATER, ALCOHOL, ETHER, OTHER SOLVENTS, Water solubility of 1.0X10+6 mg/l, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.938 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9306 @ 25 °C/4 °C (0.940 FOR TECHNICAL GRADE), PERCENT IN SATURATED AIR: 0.13 (20 °C); DENSITY OF SATURATED AIR: 1.005 (AIR= 1), Relative density (water = 1): 0.93, 0.94 | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.0 (AIR= 1.00), Relative vapor density (air = 1): 4.0 | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.62 mmHg (USCG, 1999), 1.71 [mmHg], 0.97 MM HG AT 20 °C, Vapor pressure, kPa at 20 °C: 0.108, 1 mmHg | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetone alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

TECHNICAL GRADE CONTAINS UP TO 15% ACETONE. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid., Faint, minty odor. | |

CAS No. |

123-42-2 | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetone alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetone alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetone alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETONE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7WP157PTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Pentanone, 4-hydroxy-4-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SA8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-45 °F (USCG, 1999), -44 °C, -47 °C, -47 °F | |

| Record name | DIACETONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIACETONE ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0647 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/176 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diacetone alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0178.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vorbereitungsmethoden

Catalyst Design and Carrier Systems

Sodium hydroxide dispersed on porous carriers such as asbestos or kieselguhr has been identified as a highly effective catalytic system. The carrier’s high surface area (typically 50–200 m²/g) ensures uniform dispersion of NaOH, preventing localized overheating and retro-aldol decomposition. Experimental data from patent US2889369A demonstrate that a catalyst comprising 28% NaOH and 72% asbestos achieves an 11% conversion rate during the initial contact phase, rising to 13% after a 2-hour post-catalytic maturation period.

Alternative catalysts like calcium hydroxide show comparable efficacy without requiring carriers, though their slower reaction kinetics limit industrial adoption. The table below summarizes catalytic performance across carrier systems:

| Catalyst System | Carrier Material | Initial Conversion (%) | Final Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| NaOH (28%) | Asbestos | 11.0 | 13.0 | 3–10 |

| KOH (30%) | Kieselguhr | 9.5 | 11.2 | 5–15 |

| Ca(OH)₂ | None | 8.1 | 10.5 | 10–20 |

Reaction Kinetics and Temperature Control

The condensation occurs in two distinct stages:

- Catalytic Phase : Acetone interacts with the alkaline catalyst for 3–10 minutes at 18–23°C, achieving partial conversion without significant exothermic activity.

- Maturation Phase : The mixture is isolated from the catalyst and allowed to stand for 1–3 hours at ambient temperature, enabling further conversion via non-catalyzed enolization.

Deviations beyond the 23°C threshold trigger retro-aldol decomposition, reducing yields by up to 40%. Infrared spectroscopy studies confirm that maturation-phase conversions rely on acetone’s inherent enol content ($$K_{enol} = 5.1 \times 10^{-7}$$ at 25°C), which undergoes spontaneous keto-enol tautomerism.

Continuous Flow Synthesis: Industrial-Scale Production

Modern facilities employ continuous reactors to enhance throughput and yield. ChemicalBook data illustrate a system achieving 99.85% purity through multistage distillation.

Reactor Configuration and Process Parameters

A representative industrial setup involves:

- Primary Reactor : Operates at 2–17°C with a residence time of 3–5 minutes.

- Distillation Columns : Three columns operating at 55–100°C separate unreacted acetone, byproducts, and final product.

Key performance metrics from a 168-hour production run include:

| Parameter | Primary Reactor | Distillation Column 1 | Distillation Column 2 |

|---|---|---|---|

| Temperature (°C) | 2–17 | 92–100 | 92–100 |

| Flow Rate (L/h) | 8,000 | 2,200 | 1,900 |

| Acetone Reflux (L/h) | N/A | 5,800 | 320 |

Yield Optimization Strategies

- Temperature Gradients : Maintaining reactor temperatures below 17°C suppresses side reactions like mesityl oxide formation.

- Catalyst Regeneration : Continuous systems often integrate catalyst beds with in situ regeneration cycles, sustaining >95% activity over 500 operational hours.

Post-Reaction Processing and Purification

Neutralization and Stabilization

Residual alkali (pH 10–12) is neutralized using cation-exchange resins or weak acids (e.g., acetic acid), preventing this compound degradation during distillation. Post-neutralization pH levels of 6.8–7.2 are critical for thermal stability.

Distillation Protocols

Fractional distillation under reduced pressure (50–100 mmHg) isolates this compound (b.p. 166°C at 760 mmHg) from lower-boiling acetone (b.p. 56°C) and higher-boiling byproducts. Industrial systems report distillation efficiencies exceeding 98%.

Comparative Analysis of Synthesis Methodologies

Batch vs. Continuous Processes

| Metric | Batch Reactors | Continuous Reactors |

|---|---|---|

| Maximum Yield (%) | 13.0 | 25.0 |

| Throughput (kg/h) | 50–100 | 800–1,200 |

| Energy Consumption | High | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions: Diacetone alcohol undergoes various chemical reactions, including:

Dehydration: this compound can be dehydrated to form mesityl oxide, an α,β-unsaturated ketone.

Hydrogenation: Hydrogenation of this compound yields hexylene glycol.

Condensation: this compound can condense with urea to form diacetone-monourea, a heterocyclic compound.

Common Reagents and Conditions:

Dehydration: Typically involves heating in the presence of an acid catalyst.

Hydrogenation: Requires a hydrogen source and a metal catalyst such as palladium or nickel.

Condensation: Involves the use of urea and heating under controlled conditions.

Major Products:

Mesityl oxide: Formed through dehydration.

Hexylene glycol: Formed through hydrogenation.

Diacetone-monourea: Formed through condensation with urea.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Solvent Use

Diacetone alcohol is predominantly used as a solvent in industrial applications, including:

- Coatings and Paints : It is employed in the formulation of paints, coatings, and varnishes due to its ability to dissolve a wide range of substances without significant odor .

- Cleaning Products : The compound is utilized in household cleaners and industrial cleaning products, where it helps in removing grease and grime .

- Oil and Gas Drilling : It is used in drilling fluids for oil and gas extraction, enhancing the efficiency of drilling operations .

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Coatings | Solvent for paints, varnishes, and lacquers |

| Cleaning Products | Effective in degreasing and cleaning formulations |

| Oil & Gas Drilling | Component of drilling fluids |

| Metal Working | Used in metal cleaning compounds |

| Polymer Processing | Acts as a solvent in polymer manufacturing processes |

Chemical Intermediate

This compound serves as a precursor for several important chemicals:

- Methyl Isobutyl Ketone (MIBK) : It is an essential intermediate for synthesizing MIBK, which is widely used as a solvent and chemical intermediate itself .

- Isopropylidene Acetone : This compound is produced from this compound and is utilized in various chemical syntheses .

- Hexylene Glycol : Another important derivative used in solvents and as a plasticizer .

Table 2: Chemical Derivatives from this compound

| Chemical Derivative | Use |

|---|---|

| Methyl Isobutyl Ketone | Solvent and chemical intermediate |

| Isopropylidene Acetone | Used in synthetic organic chemistry |

| Hexylene Glycol | Solvent and plasticizer |

Specialty Applications

This compound finds niche applications that leverage its unique properties:

- Photographic Film Production : It is used in the manufacture of photographic films due to its solvent properties .

- Hydraulic Brake Fluids : The compound is mixed with castor oil to produce hydraulic brake fluids, benefiting from its low volatility and high solvency .

- Textile Finishing Agents : It serves as a fiber finishing agent, enhancing the texture and durability of textiles .

Case Study 1: Use in Coatings

A study conducted by Solvay highlighted that this compound improves the gloss and hardness of cellulose ester lacquers. The lack of odor makes it particularly useful for indoor applications where air quality is a concern .

Case Study 2: Cleaning Products

Research published by Univar Solutions demonstrated that formulations containing this compound effectively removed tough stains while being less aggressive than traditional solvents. This application has gained traction in both consumer and industrial cleaning products due to safety profiles compared to other solvents .

Wirkmechanismus

The mechanism of action of diacetone alcohol involves its ability to act as a solvent and participate in chemical reactions. Its molecular structure allows it to dissolve various substances and facilitate reactions such as aldol condensation and hydrogenation. The hydroxyl and carbonyl groups in this compound play a crucial role in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Diacetone alcohol’s hybrid structure (containing both hydroxyl and ketone groups) distinguishes it from simpler solvents like acetone (propan-2-one) and alcohols like ethanol. Key comparisons include:

| Property | This compound | Acetone | Mesityl Oxide | Isophorone |

|---|---|---|---|---|

| Boiling Point (°C) | 166 (decomposes) | 56 | 130 | 215 |

| Solubility in Water | Miscible | Miscible | Slightly soluble | Insoluble |

| Key Functional Groups | Ketone, hydroxyl | Ketone | α,β-unsaturated ketone | Cyclic diketone |

| Synthesis | Aldol condensation | Oxidation of propene | Dehydration of DAA | Further aldol addition |

- Acetone: A simpler ketone with higher volatility and lower toxicity.

- Mesityl Oxide : A dehydration product of this compound, it is an α,β-unsaturated ketone used in fragrances and coatings. Its production is favored by acidic catalysts .

- Isophorone : A cyclic diketone derived from further aldol reactions of mesityl oxide. It is less polar and used in high-temperature applications .

Reactivity and Catalytic Behavior

This compound’s decomposition pathways highlight its dual sensitivity to acid/base conditions:

- Base-Catalyzed Decomposition : Splits into two acetone molecules (Hmin basicity range: 11.8–13.3) .

- Acid-Catalyzed Dehydration : Forms mesityl oxide via Lewis acid sites (e.g., alumina, Amberlyst 15) .

In contrast, acetone is stable under basic conditions but undergoes keto-enol tautomerism in strong acids. Mesityl oxide, being conjugated, resists further decomposition under mild conditions.

Pharmacological and Toxicological Profiles

- Its anticonvulsive action, mediated by the acetone moiety, requires higher doses than phenobarbital but with lower neurotoxicity .

Role in Biomarker and Catalysis Research

- Volatile Organic Compound (VOC) : this compound is a proposed biomarker for diseases, sharing metabolic pathways with acetone and acetaldehyde .

- Catalyst Testing : Its decomposition is a standard test for solid base catalysts, unlike the Cannizzaro reaction (used for stronger bases like NaOH) .

Research Findings and Industrial Relevance

Biologische Aktivität

Diacetone alcohol (DAA), chemically known as 4-hydroxy-4-methylpentan-2-one, is an organic compound with the formula C₆H₁₂O₂. It is a colorless liquid that exhibits a variety of biological activities and toxicity profiles. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is a ketone that plays a role as a plant metabolite and is found in various organisms, including Camellia sinensis and Angelica gigas . It has been studied for its absorption, distribution, metabolism, and excretion (ADME) characteristics in animal models.

Key Pharmacokinetic Findings:

- Absorption : In a study involving Sprague-Dawley rats, DAA was administered via gavage. The initial plasma concentration peaked at 4.40 mmol/L one hour post-dosing, with maximum concentration observed six hours post-dosing .

- Half-life : The terminal half-life of this compound was determined to be approximately 2.3 hours .

Toxicological Studies

Toxicity studies have been conducted to assess the acute and chronic effects of this compound on various biological systems.

Acute Toxicity

The acute toxicity of this compound was evaluated in several studies:

- The oral LD50 for rats was reported as 2520 mg/kg body weight (bw) .

- Dermal exposure resulted in an LD50 greater than 1875 mg/kg bw .

Reproductive Toxicity

A combined repeated dose toxicity study indicated that high doses (1000 mg/kg bw/d) of this compound led to significant reproductive effects, including decreased fertilization rates and reduced survival of offspring .

Table 1: Summary of Acute Toxicity Studies

| Study Type | Species | Route | LD50 (mg/kg bw) |

|---|---|---|---|

| Oral | Rats | Gavage | 2520 |

| Dermal | Rats | Skin | >1875 |

| Dermal | Rabbits | Skin | Not specified |

Genotoxicity

Genotoxicity assessments revealed that this compound was not mutagenic in multiple Ames tests conducted at concentrations up to 10,000 µg/plate. However, a small increase in chromatid damage was observed at higher concentrations in a rat liver chromosome assay .

Behavioral Studies

Research has also focused on the behavioral effects of this compound exposure. A study evaluated the locomotor activity of mice exposed to DAA vapor. Results indicated altered spontaneous motor activity in treated mice compared to controls .

Table 2: Behavioral Effects of this compound on Mice

| Treatment Group | Total Spontaneous Activity |

|---|---|

| Control | Baseline |

| DAA Low Dose | Decreased |

| DAA High Dose | Significantly Decreased |

Environmental Impact

This compound's environmental impact has also been assessed. It is predicted to biodegrade in soil and water, showing low bioaccumulation potential. The ecological risk assessment indicates that DAA does not pose significant threats to aquatic organisms or terrestrial plants at typical environmental concentrations .

Q & A

Q. Basic Research Focus

- Gas chromatography (GC-FID): Detects acetone impurities (limit: <4% w/w) using NIOSH Method 1402 .

- ASTM D2627-08: Standardizes DAA specifications, including boiling range (164–172°C) and specific gravity (0.934–0.938) .

- Closed-cup flash point testing: Determines flammability risks; acetone impurities >10% reclassify DAA as Category 4 flammable .

How do acetone impurities impact the physicochemical properties of DAA?

Advanced Research Focus

Acetone content directly affects flammability:

- <4% acetone: Non-flammable (flash point: 63.6°C ± 0.8°C).

- 4–9% acetone: Flammable Category 3.

- >10% acetone: Flammable Category 4 .

GC-MS studies recommend limiting acetone to <4% to mitigate safety hazards .

What in vitro methodologies are used to assess DAA’s dermal absorption and toxicity?

Q. Basic Research Focus

- Franz diffusion cells: Measure dermal absorption rates using human skin models, showing low permeability (0.5–1.2 µg/cm²/h) .

- Ames test and yeast mitotic assays: Confirm no mutagenic or clastogenic activity at concentrations <500 µg/mL .

How can statistical modeling improve DAA reaction optimization?

Advanced Research Focus

Response surface methodology (RSM) and factorial design identify critical parameters (e.g., temperature, catalyst loading). For catalytic distillation, a 2³ factorial design revealed that reflux flow rate and catalyst packing height account for 85% of variance in acetone conversion .

How can conflicting data on DAA’s flammability classification be resolved?

Advanced Research Focus

Discrepancies arise from impurity variability. Researchers should:

Quantify acetone content via GC-FID .

Conduct flash point testing per ASTM D93 .

Cross-reference results with OECD SIDS reports, which classify pure DAA as non-flammable .

What advanced techniques characterize ionic intermediates in DAA-derived reactions?

Q. Advanced Research Focus

- ⁷Li NMR spectroscopy: Identifies ionic structures like [Li(DAA)₂]⁺ in polar solvents .

- Conductivity measurements: Confirm ion-paired species in nonpolar solvents (e.g., THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.